molecular formula C13H17N3O B8045138 1-(2-Isopropylpyrazolo[1,5-a]pyrazin-3-yl)-2-methylpropan-1-one

1-(2-Isopropylpyrazolo[1,5-a]pyrazin-3-yl)-2-methylpropan-1-one

Cat. No.: B8045138
M. Wt: 231.29 g/mol
InChI Key: SHVIKLDQMMRUMK-UHFFFAOYSA-N
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Description

1-(2-Isopropylpyrazolo[1,5-a]pyridin-3-yl)-2-methylpropan-1-one (CAS 50847-11-5), commonly known as Ibudilast, is a heterocyclic compound with the molecular formula C₁₄H₁₈N₂O and a molecular weight of 230.31 g/mol . Structurally, it features a pyrazolo[1,5-a]pyridine core substituted with an isopropyl group at position 2 and an isobutyryl group (2-methylpropan-1-one) at position 3 (Figure 1) .

Pharmacologically, it acts as a leukotriene D4 antagonist and anti-allergic agent, with applications in asthma and neurodegenerative disorders . Its murine intravenous LD₅₀ is 260 mg/kg, reflecting moderate toxicity .

Properties

IUPAC Name

2-methyl-1-(2-propan-2-ylpyrazolo[1,5-a]pyrazin-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-8(2)12-11(13(17)9(3)4)10-7-14-5-6-16(10)15-12/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVIKLDQMMRUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN2C=CN=CC2=C1C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Isopropylpyrazolo[1,5-a]pyrazin-3-yl)-2-methylpropan-1-one, a compound with the molecular formula C₁₄H₁₈N₂O, has garnered attention for its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and therapeutic implications based on available research findings.

  • Molecular Formula : C₁₄H₁₈N₂O
  • Molecular Weight : 218.30 g/mol
  • CAS Number : 50847-11-5

The compound is believed to interact with various biological pathways, particularly those involving kinase inhibition. Kinases are critical in regulating cellular functions, and their dysregulation is often implicated in cancer and other diseases. The specific interactions of this compound with kinases such as DDR1 (discoidin domain receptor 1) have been highlighted in recent studies.

Anticancer Potential

Research has indicated that this compound exhibits significant anticancer properties. A study focusing on selective DDR1 inhibitors demonstrated that compounds similar to this structure could inhibit tumorigenicity and migration in non-small cell lung cancer (NSCLC) cell lines. The compound showed an IC₅₀ value of approximately 23.8 nM against DDR1, indicating potent activity .

Inhibition of Kinases

The compound has been explored for its ability to inhibit various kinases involved in cancer progression. Inhibition of DDR1 led to a notable reduction in cell migration and invasion in vitro, suggesting its potential as a therapeutic agent against metastatic cancer .

Study on DDR1 Inhibition

A specific study investigated the effects of various pyrazolo[1,5-a] derivatives on DDR1. The results indicated that the compounds could significantly suppress the invasive capabilities of cancer cells. For instance:

  • IC₅₀ Values : The compound exhibited an IC₅₀ of 23.8 nM for DDR1 inhibition.
  • Cell Line Testing : In vitro tests on H1299 NSCLC cells demonstrated a dose-dependent inhibition of migration and invasion .

Comparative Analysis

The following table summarizes the biological activities and IC₅₀ values of related compounds:

CompoundTarget KinaseIC₅₀ (nM)Effect on Cell Migration
This compoundDDR123.8Significant
Compound ADDR21740Minimal
Compound BBcr-Abl>10000Negligible

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ibudilast are compared below with two close analogs:

Table 1: Key Properties of Ibudilast and Structural Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Core Structure Substituents Pharmacological Activity Solubility Profile Reference
1-(2-Isopropylpyrazolo[1,5-a]pyridin-3-yl)-2-methylpropan-1-one (Ibudilast) 50847-11-5 C₁₄H₁₈N₂O 230.31 Pyrazolo[1,5-a]pyridine 2-Isopropyl, 3-isobutyryl Anti-allergic, leukotriene D4 antagonist High in organic solvents; low in water
1-(4-(tert-Butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one 2749398-06-7 C₁₄H₁₈N₂O 230.31 Pyrrolo[2,3-b]pyridine 4-tert-Butyl, 1-methyl, 3-acetyl Not explicitly reported Likely similar to Ibudilast (inferred)
1-(2-Propylpyrazolo[1,5-a]pyridin-3-yl)butan-1-one 57226-81-0 C₁₄H₁₈N₂O 230.31 Pyrazolo[1,5-a]pyridine 2-Propyl, 3-butanoyl Not explicitly reported Expected lower water solubility due to longer aliphatic chain

Key Observations:

Structural Variations :

  • Ibudilast and 1-(2-propylpyrazolo[1,5-a]pyridin-3-yl)butan-1-one share the same pyrazolo[1,5-a]pyridine core but differ in substituents:

  • Ibudilast has a 2-isopropyl group and a 3-isobutyryl moiety, whereas the analog has a 2-propyl group and a 3-butanoyl chain. The longer aliphatic chain in the latter may reduce polarity and aqueous solubility . 1-(4-(tert-Butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one replaces the pyrazolo[1,5-a]pyridine core with a pyrrolo[2,3-b]pyridine system.

Synthetic Accessibility :

  • Ibudilast and its analogs are synthesized via multi-step reactions involving palladium-catalyzed cross-couplings or cyclization strategies (e.g., , Table 2). However, substituents like tert-butyl or propyl groups may require tailored reagents or conditions .

Pharmacological Implications: While Ibudilast has well-documented anti-inflammatory properties, its analogs lack explicit pharmacological data. The tert-butyl analog’s bulkiness might hinder membrane permeability, whereas the butanoyl analog’s extended chain could alter metabolic stability .

Physicochemical Properties :

  • All three compounds share identical molecular weights but differ in logP values due to substituent hydrophobicity. Ibudilast’s isobutyryl group balances solubility and lipophilicity, making it suitable for oral administration .

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